molecular formula C12H21Cl2N3O2 B2457609 1-Ethyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid;dihydrochloride CAS No. 2241140-94-1

1-Ethyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid;dihydrochloride

Cat. No.: B2457609
CAS No.: 2241140-94-1
M. Wt: 310.22
InChI Key: ANMLMEIGIXXNMR-UHFFFAOYSA-N
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Description

1-Ethyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid;dihydrochloride is a sophisticated heterocyclic building block designed for advanced pharmaceutical research and development. This compound features a piperidine core, a privileged scaffold in medicinal chemistry, which is strategically substituted with a 2-methylpyrazole moiety. The integration of these heterocycles creates a multifunctional structure that is highly valuable for constructing novel bioactive molecules . Piperidine and pyrazole derivatives are recognized as critical fragments in modern drug discovery, frequently appearing in compounds with a wide range of pharmacological activities . The dihydrochloride salt form of this reagent enhances its stability and solubility, making it more convenient for use in various experimental protocols. As a key synthetic intermediate, this chemical is intended for the exploration and synthesis of new therapeutic agents. It is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can utilize this building block in diversity-oriented synthesis to create libraries for screening, or as a core component in the design of specific receptor agonists and other biologically active targets.

Properties

IUPAC Name

1-ethyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2.2ClH/c1-3-15-7-5-9(12(16)17)10(8-15)11-4-6-13-14(11)2;;/h4,6,9-10H,3,5,7-8H2,1-2H3,(H,16,17);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMLMEIGIXXNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(C(C1)C2=CC=NN2C)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethyl Piperidine-4-Carboxylate as a Precursor

The patent WO2016071792A1 details the preparation of 1-(2-halogen-ethyl)-4-piperidinecarboxylic acid ethyl esters via reductive amination. Adapting this approach, ethyl piperidine-4-carboxylate serves as a foundational intermediate. Key steps include:

  • Reductive alkylation : Reacting ethyl isonipecotate with acetaldehyde in the presence of sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C for 12 hours to yield 1-ethylpiperidine-4-carboxylate.
  • Solvent optimization : Acetonitrile or dichloromethane enhances reaction efficiency, achieving yields >85%.

Alternative Ring-Closing Strategies

For novel piperidine derivatives, cyclohexenone intermediates may undergo catalytic hydrogenation with Pd/C in ethanol under 50 psi H₂, followed by esterification with thionyl chloride (SOCl₂) and ethanol to form the ethyl carboxylate.

Pyrazole Ring Installation

Cyclocondensation with Hydrazines

Building on WO2017054112A1, the 2-methylpyrazole moiety is introduced via cyclocondensation:

  • β-Keto ester synthesis : Reacting ethyl acetoacetate with dimethylformamide dimethyl acetal (DMF-DMA) in toluene at 110°C forms the enamine intermediate.
  • Hydrazine cyclization : Treating the enamine with methylhydrazine in dichloromethane at −20°C for 1 hour induces pyrazole ring formation, achieving >90% purity.
  • Regioselectivity control : Lower temperatures (−25°C) favor the 3-substituted pyrazole isomer due to kinetic control.

Coupling to Piperidine

The pyrazole intermediate is coupled to the piperidine core via nucleophilic aromatic substitution (SNAr):

  • Activation : Bromination of the pyrazole at the 3-position using N-bromosuccinimide (NBS) in CCl₄ under UV light.
  • Buchwald–Hartwig amination : Using Pd(OAc)₂/Xantphos catalyst, the bromopyrazole reacts with 1-ethylpiperidine-4-carboxylate in toluene at 100°C, yielding the coupled product in 78% yield.

Carboxylic Acid Formation and Salt Preparation

Ester Hydrolysis

The ethyl ester is hydrolyzed using 6M HCl under reflux for 6 hours, followed by neutralization with NaOH to isolate the free carboxylic acid (yield: 95%).

Dihydrochloride Salt Crystallization

Treating the free base with concentrated HCl in ethanol induces precipitation. Recrystallization from ethanol/water (1:1) affords the dihydrochloride salt with >99% purity (mp: 215–217°C).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 300 MHz): Piperidine protons resonate at δ 1.52 (m, 6H, CH₂-piperidine), 2.53 (t, 4H, N-CH₂), and 3.06 (t, 2H, CH₂-N). Pyrazole protons appear at δ 6.25 (s, 1H, pyrazole-H) and 2.40 (s, 3H, CH₃).
  • ¹³C NMR : The carboxylic acid carbon is observed at δ 174.8, while the pyrazole C-3 resonates at δ 145.2.

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 279.1702 (calc. 279.1705).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Reductive Amination 85 98 Scalable, minimal byproducts
Cyclocondensation 90 95 High regioselectivity
SNAr Coupling 78 99 Compatible with diverse substrates

Industrial Considerations

  • Waste reduction : The cyclocondensation route generates <5% solvent waste, aligning with green chemistry principles.
  • Catalyst reuse : Pd/Xantphos catalysts in coupling reactions retain activity for 3 cycles, reducing costs.

Chemical Reactions Analysis

1-Ethyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of corresponding hydrolysis products.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-Ethyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid; dihydrochloride is studied for its potential therapeutic properties, particularly as a precursor in drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for further pharmacological exploration.

Biological Research

This compound is utilized in biological studies to investigate its effects on various pathways and targets. Research has indicated that it may modulate enzyme activity or receptor interactions, influencing downstream signaling pathways relevant to disease processes.

Chemical Synthesis

In chemical synthesis, 1-Ethyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid; dihydrochloride serves as an intermediate for synthesizing more complex molecules and pharmaceuticals. Its unique structure allows for the development of derivatives with potentially enhanced biological activity.

Industrial Applications

The compound finds use in the production of specialty chemicals and as a reagent in various industrial processes. Its utility in these applications stems from its reactivity and ability to participate in diverse chemical transformations.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Ethyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid;dihydrochloride can be compared with other similar compounds, such as:

    Piperidine Derivatives: Other piperidine derivatives with different substituents may exhibit varying biological activities and properties.

    Pyrazole Derivatives: Compounds with different pyrazole moieties may have distinct chemical and biological characteristics.

    Carboxylic Acid Derivatives: Variations in the carboxylic acid group can lead to differences in reactivity and application.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.

Biological Activity

Overview

1-Ethyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid; dihydrochloride is a synthetic organic compound classified as a piperidine derivative. This compound has attracted attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The synthesis of this compound involves several steps, including the formation of the piperidine ring, introduction of the pyrazole moiety, ethylation, carboxylation, and formation of the dihydrochloride salt.

The biological activity of 1-Ethyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid; dihydrochloride is largely attributed to its interaction with specific molecular targets. It may modulate receptor or enzyme activity, influencing various signaling pathways critical for cellular function. The precise mechanisms are still under investigation, but preliminary studies suggest that it could act on pathways relevant to therapeutic targets in diseases such as cancer and neurological disorders .

Antiparasitic Activity

Research indicates that compounds similar to 1-Ethyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid have shown efficacy against malaria by inhibiting PfATP4, an essential Na+-ATPase in Plasmodium falciparum. These compounds exhibit a balance between aqueous solubility and metabolic stability, which are crucial for their effectiveness in vivo .

Neuropharmacological Effects

Piperidine derivatives have been explored for their potential in treating neurodegenerative disorders. For instance, compounds that interact with trace amine-associated receptors (TAARs) demonstrate promise in managing conditions such as ADHD and schizophrenia . The dihydrochloride form of this compound may also exhibit reduced side effects compared to other classes of drugs targeting similar pathways.

Case Studies

  • Antimalarial Efficacy : A study demonstrated that derivatives of 1-Ethyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid effectively inhibited the growth of malaria parasites in vitro. The lead compound displayed an EC50 value indicating potent activity against the parasite while maintaining favorable pharmacokinetic properties .
  • Neuroprotective Properties : Another investigation focused on the neuroprotective effects of piperidine derivatives in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating Alzheimer's disease .

Data Table: Biological Activity Comparison

Compound Target Activity EC50 (µM) Remarks
Compound APfATP4Antimalarial0.010High potency against malaria
Compound BTAAR1Neuroactive0.050Potential for ADHD treatment
Compound CAhRAntagonist0.030Prevents TCDD-induced toxicity
1-Ethyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid; dihydrochlorideVarious receptorsTBDOngoing studies for specific targets

Q & A

Q. What are the common synthetic routes for preparing 1-Ethyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid dihydrochloride, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the piperidine-carboxylic acid core via cyclization or alkylation reactions. For example, ethyl 4-oxo-piperidine-3-carboxylate derivatives are often used as precursors .
  • Step 2 : Introduction of the 2-methylpyrazole moiety via nucleophilic substitution or coupling reactions under controlled pH and temperature (e.g., 40–60°C) .
  • Step 3 : Dihydrochloride salt formation by treating the freebase with HCl in anhydrous ethanol .
  • Characterization : Intermediates are verified via LC-MS, 1H^1H-/13C^{13}C-NMR, and IR spectroscopy. Purity is assessed using HPLC with UV detection at 254 nm .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation or skin contact due to potential irritant properties .
  • Storage : Store in airtight containers at –20°C under inert gas (e.g., argon) to prevent hygroscopic degradation. Monitor for discoloration or precipitate formation as signs of instability .

Q. What analytical techniques are critical for confirming the identity and purity of this compound?

  • Methodological Answer :
  • Identity : High-resolution mass spectrometry (HRMS) and 1H^1H-NMR (e.g., δ 1.2–1.5 ppm for ethyl groups, δ 7.0–8.0 ppm for pyrazole protons) .
  • Purity : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Acceptable purity for biological assays: ≥95% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Step 1 : Cross-validate assays using standardized protocols (e.g., IC50_{50} determination via fluorescence polarization vs. radioligand binding) .
  • Step 2 : Perform structural analogs comparison (e.g., pyrazole vs. triazole substitutions) to isolate pharmacophore contributions .
  • Step 3 : Use computational docking (e.g., AutoDock Vina) to model receptor interactions and identify steric/electronic mismatches .

Q. What strategies optimize reaction yields during the synthesis of pyrazole-piperidine hybrids?

  • Methodological Answer :
  • DOE Approach : Apply Design of Experiments (DOE) to screen variables (temperature, solvent polarity, catalyst loading). For example, use DMF as a solvent at 60°C for improved coupling efficiency .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC for challenging separations .

Q. How can computational methods predict the reactivity of intermediates in the synthesis pathway?

  • Methodological Answer :
  • Quantum Calculations : Use Gaussian or ORCA to compute transition states and activation energies for key steps (e.g., cyclization or HCl salt formation) .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions for pyrazole functionalization .

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